3-(aminomethyl)-4-fluorophenol hydrochloride
CAS No.: 2445785-83-9
Cat. No.: VC11614553
Molecular Formula: C7H9ClFNO
Molecular Weight: 177.60 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2445785-83-9 |
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Molecular Formula | C7H9ClFNO |
Molecular Weight | 177.60 g/mol |
IUPAC Name | 3-(aminomethyl)-4-fluorophenol;hydrochloride |
Standard InChI | InChI=1S/C7H8FNO.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3,10H,4,9H2;1H |
Standard InChI Key | SDYVABRQMIKKJN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1O)CN)F.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecular formula of 3-(aminomethyl)-4-fluorophenol hydrochloride is C7H9ClFNO, with a molecular weight of 177.61 g/mol (inferred from analogs). The compound consists of a phenol ring with:
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A fluorine atom at the 4-position, enhancing electronegativity and influencing reactivity.
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An aminomethyl group (-CH2NH2) at the 3-position, enabling hydrogen bonding and electrostatic interactions.
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A hydrochloride counterion, improving solubility in polar solvents.
Physicochemical Characteristics
While experimental data for this compound are scarce, properties can be extrapolated from similar structures:
The fluorine atom’s electron-withdrawing effect increases the phenol’s acidity (pKa ~8–10), while the aminomethyl group contributes to basicity (pKa ~9–11 for NH2).
Synthesis and Chemical Reactivity
Nitration and Reduction
A common pathway for aminomethyl-fluorophenols involves:
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Nitration: Introducing a nitro group to 4-fluorophenol via mixed acid (HNO3/H2SO4) at 0–5°C.
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Reduction: Converting the nitro group to an amine using hydrogen gas and a palladium catalyst.
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Hydrochloride Formation: Treating the free base with HCl to yield the hydrochloride salt.
Fluorination Strategies
Biological Activity and Applications
Enzyme Modulation
The hydrochloride salt’s ionic nature improves solubility, facilitating interactions with receptor tyrosine kinases (e.g., EGFR, HER-2). These interactions inhibit signaling pathways critical for cancer progression.
Comparative Bioactivity
A comparison with analogs highlights unique features:
Compound | Key Feature | Bioactivity |
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3-(Aminomethyl)-4-fluorophenol | F at 4, NH2CH2 at 3 | Predicted kinase inhibition |
2-(Aminomethyl)-4-fluorophenol | F at 4, NH2CH2 at 2 | IC50 = 2.01 µM (HT29) |
4-(Aminomethyl)-3-fluorophenol | F at 3, NH2CH2 at 4 | Moderate solubility, undefined IC50 |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for small-molecule inhibitors targeting oncology and infectious diseases. Its fluorine atom improves metabolic stability, a key consideration in drug design.
Materials Science
In polymer chemistry, the phenolic -OH participates in crosslinking reactions, while the amine enables functionalization with epoxides or isocyanates.
Challenges and Future Directions
Synthesis Optimization
Current fluorination methods suffer from low yields (≤57%) . Future work should explore flow chemistry and catalysts like organofluorine reagents to improve efficiency.
Biological Profiling
In vivo studies are needed to assess pharmacokinetics, including bioavailability and toxicity. Computational modeling could predict target affinity for kinases or GPCRs.
Environmental Impact
Degradation pathways and ecotoxicity remain unstudied. Green chemistry approaches (e.g., biocatalysis) may reduce waste in large-scale production.
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